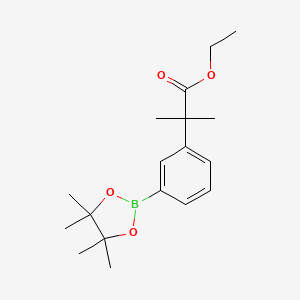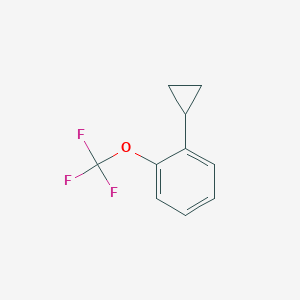
1-Cyclopropyl-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethyl ethers, which can be synthesized through a sequence of chlorination and fluorination reactions . The cyclopropyl group can be introduced via cyclopropanation reactions, often using carbenes or diazo compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by cyclopropanation. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as bromine, chlorine, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, cyclopropyl-substituted benzene derivatives, and various halogenated compounds .
Scientific Research Applications
1-Cyclopropyl-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a bromine substituent instead of a cyclopropyl group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains both bromine and fluorine substituents.
1-(Cyclopropyloxy)-2-iodo-4-(trifluoromethoxy)benzene: Features an iodine substituent and a cyclopropyloxy group.
Uniqueness: 1-Cyclopropyl-2-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in the development of new chemical entities with improved performance .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-cyclopropyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)14-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
NTBRCIOWQNHLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


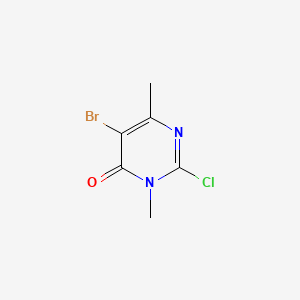
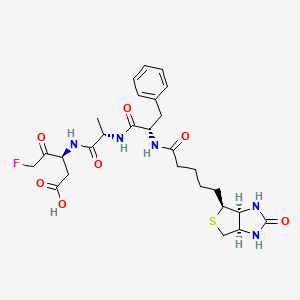

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)

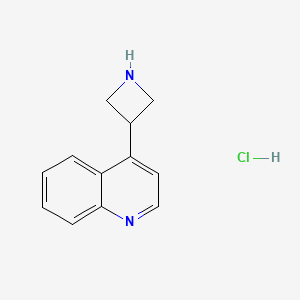
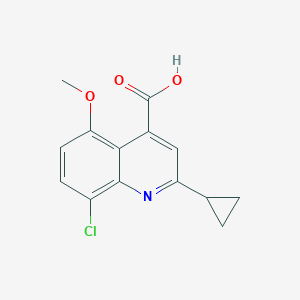
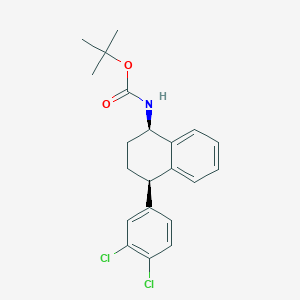
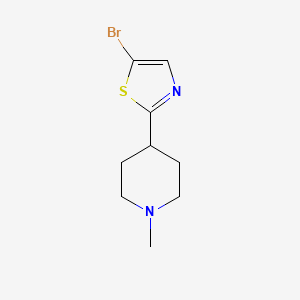
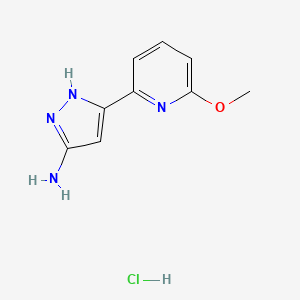
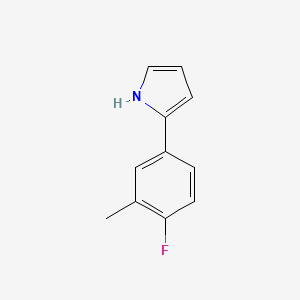
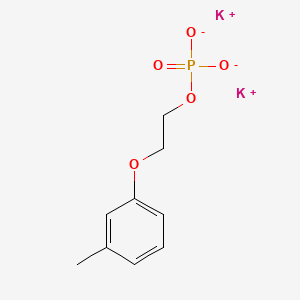
![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
